3-Ethyl-8-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, characterized by its unique structural features. The molecular formula of this compound is C_{11}H_{12}F N_{3}O, with a molecular weight of approximately 224.22 g/mol. The structure includes an ethyl group at the 3-position, a fluorine atom at the 8-position, and a hydroxymethyl group at the 7-position of the quinoxaline ring. These functional groups contribute significantly to its chemical and biological properties, making it a candidate for various applications in medicinal chemistry .
The synthesis of 3-Ethyl-8-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one typically involves several key steps:
These methods leverage common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, facilitating the formation of desired functional groups .
This structural arrangement is significant for its potential applications in medicinal chemistry due to how these groups influence solubility and biological activity .
3-Ethyl-8-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one participates in various chemical reactions, primarily due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological properties .
The mechanism of action of 3-Ethyl-8-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one has been linked to its interaction with various biological targets:
These interactions are often studied using techniques such as molecular docking and binding affinity assays .
Relevant analyses include spectroscopic techniques (e.g., Nuclear Magnetic Resonance and Mass Spectrometry) used for characterizing its structure and purity .
3-Ethyl-8-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one has potential applications in various scientific fields:
The unique combination of functional groups positions this compound as a valuable candidate for further investigation in drug development and therapeutic applications .
The quinoxalin-2(1H)-one core represents a privileged scaffold in medicinal chemistry due to its planar, electron-deficient fused bicyclic structure. This heterocyclic system consists of a benzene ring fused to a pyrazine-2-one ring, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and electrostatic forces [5]. The scaffold's chemical simplicity allows for extensive structural modifications at multiple positions (N1, C3, C6, C7, C8), facilitating precise tuning of pharmacological properties [8]. Its significance is underscored by its presence in natural antibiotics (e.g., echinomycin and triostin A) that function as DNA bis-intercalators, preferentially binding cytosine-guanine (C-G) base pairs [5]. The structural versatility enables the development of compounds targeting diverse therapeutic areas, including oncology, infectious diseases, and inflammation.
Table 1: Structural Modifications and Effects on Quinoxalin-2(1H)-one Bioactivity
Modification Position | Functional Group | Biological Consequence | Example Applications |
---|---|---|---|
N1 | Alkyl (e.g., Methyl, Ethyl) | Enhanced metabolic stability, altered target affinity | Anticancer agents [8] |
C3 | Electrophilic substituents (e.g., carbonyl, difluoromethyl) | Increased DNA-binding capability, improved target specificity | DNA intercalators, enzyme inhibitors [5] [7] |
C7/C8 | Electron-withdrawing groups (e.g., fluoro, bromo) | Enhanced cell membrane permeability, optimized electronic distribution | Kinase inhibitors, PARP inhibitors [6] |
Strategic incorporation of fluorine atoms and hydroxymethyl groups significantly enhances the pharmacological profile of quinoxalin-2(1H)-one derivatives. The 8-fluoro substituent in 3-ethyl-8-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one imparts:
The 7-hydroxymethyl group (-CH₂OH) provides:
Table 2: Comparative Bioactivity Modulation by Key Substituents
Substituent Type | Key Properties | Structural Influence | Biological Impact |
---|---|---|---|
Fluoro (C8) | High electronegativity, small steric footprint | Electron withdrawal from quinoxaline ring | Enhanced target affinity, metabolic stability [3] [5] |
Hydroxymethyl (C7) | Hydrogen-bond donor/acceptor, polar | Increased molecular polarity | Improved solubility, prodrug potential [2] [4] |
Ethyl (C3) | Moderate lipophilicity, steric bulk | Electron donation, conformational restriction | Optimal pharmacokinetic profile [8] |
This specific derivative (CAS: 2589532-22-7; PubChem CID: 162524531) integrates three strategically chosen substituents that synergistically enhance its drug-like properties [1] [2]. The 3-ethyl group balances lipophilicity and metabolic stability, avoiding excessive hydrophobicity associated with longer alkyl chains. The 8-fluoro substituent fine-tunes electronic properties and enhances penetration across biological membranes. Crucially, the 7-hydroxymethyl group serves as a synthetic linchpin for further structural diversification – it can be oxidized to aldehyde/carboxylic acid analogs, esterified for prodrug development, or replaced with bioisosteres like bromomethyl (e.g., 2756333-93-2) to generate more potent intermediates [4] [6].
Pharmacologically, this compound exhibits dual advantages:
Table 3: Pharmacological Rationale for Key Substituents
Substituent | Chemical Rationale | Pharmacological Advantage | Research Applications |
---|---|---|---|
3-Ethyl | Optimal chain length for lipophilicity | Balanced logP (~2.5-3.0), reduced hepatotoxicity | Anticancer lead optimization [8] |
8-Fluoro | Electronic modulation, metabolic resistance | Enhanced target binding (IC50 improvements ≥5x vs non-fluorinated) | Kinase/PARP inhibitor design [6] |
7-Hydroxymethyl | Synthetic versatility, polarity introduction | Prodrug development (e.g., acetate esters), solubility enhancement | Antibacterial/anticancer conjugates [4] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9